3-chloro-5-iodo-2-methoxypyridine
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Overview
Description
3-Chloro-5-iodo-2-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
3-Chloro-5-iodo-2-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5-iodo-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
5-Chloro-3-iodo-2-methoxypyridine: A positional isomer with the same functional groups but different substitution pattern.
2,5-Dichloro-4-iodo-3-methoxypyridine: Contains an additional chlorine atom, affecting its reactivity and applications.
Uniqueness
3-Chloro-5-iodo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1261685-77-1 |
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Molecular Formula |
C6H5ClINO |
Molecular Weight |
269.47 g/mol |
IUPAC Name |
3-chloro-5-iodo-2-methoxypyridine |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
HIARVASSHYRTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)I)Cl |
Purity |
95 |
Origin of Product |
United States |
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